2-Butyloctan-1-ol, ethoxylated

Catalog No.
S14632926
CAS No.
60636-37-5
M.F
C14H30O2
M. Wt
230.39 g/mol
Availability
In Stock
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2-Butyloctan-1-ol, ethoxylated

CAS Number

60636-37-5

Product Name

2-Butyloctan-1-ol, ethoxylated

IUPAC Name

2-(2-butyloctoxy)ethanol

Molecular Formula

C14H30O2

Molecular Weight

230.39 g/mol

InChI

InChI=1S/C14H30O2/c1-3-5-7-8-10-14(9-6-4-2)13-16-12-11-15/h14-15H,3-13H2,1-2H3

InChI Key

JLXNHGNJNWKTFI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CCCC)COCCO

2-Butyloctan-1-ol, also known as 2-butyloctyl alcohol, is a primary alcohol with the molecular formula C12H26OC_{12}H_{26}O and a molecular weight of approximately 186.34 g/mol. This compound features a twelve-carbon chain with a hydroxyl group (-OH) attached to the first carbon and a butyl group branching off the second carbon. It is part of the fatty alcohols class, characterized by their long aliphatic chains and hydroxyl functional groups. Typically, 2-butyloctan-1-ol appears as a clear, colorless liquid with a sweet odor and has various industrial applications due to its unique chemical properties .

Typical of primary alcohols, including:

  • Esterification: Reacts with carboxylic acids to form esters, which are widely used in fragrances and flavorings.
  • Ethoxylation: Can react with ethylene oxide to produce ethoxylated derivatives that serve as surfactants.
  • Oxidation: Can be oxidized to form aldehydes or carboxylic acids.
  • Reduction: Can be synthesized from ketones, such as 2-decanone, using reducing agents like sodium borohydride .

The balanced equation for its reduction from 2-decanone is:

2 Decanone+NaBH4+H2O2 Butyloctan 1 ol+NaBO2+H2\text{2 Decanone}+\text{NaBH}_4+\text{H}_2\text{O}\rightarrow \text{2 Butyloctan 1 ol}+\text{NaBO}_2+\text{H}_2

Several methods exist for synthesizing 2-butyloctan-1-ol:

  • Reduction of Ketones: As mentioned earlier, it can be synthesized from 2-decanone using sodium borohydride.
  • Ethoxylation Reaction: Ethoxylation of butanol with ethylene oxide in the presence of catalysts can yield this compound.
  • Alkylation Processes: Utilizing alkylation reactions involving octanol and butyl groups can also produce 2-butyloctan-1-ol .

These synthetic routes allow for the production of high-purity compounds suitable for various applications.

2-Butyloctan-1-ol finds applications across multiple industries:

  • Surfactants: Used as a base alcohol for ethoxylation to create nonionic surfactants.
  • Personal Care Products: Incorporated into creams, lotions, and gels due to its emollient properties.
  • Industrial Cleaning Agents: Serves as an effective solvent in cleaning formulations.
  • Chemical Intermediates: Acts as a precursor in the synthesis of other organic compounds like methacrylates and hydrophobic polyesters .

Several compounds share structural similarities with 2-butyloctan-1-ol. Here is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Characteristics
1-OctanolC8H18OC_8H_{18}OShorter carbon chain; commonly found in nature.
1-DecanolC10H22OC_{10}H_{22}OSimilar structure but longer chain; used in surfactants.
1-DodecanolC12H26OC_{12}H_{26}OLonger chain; used in cosmetics and personal care products.
2-Hexyl-1-octanolC12H26OC_{12}H_{26}OSimilar branching structure; used in industrial applications.
2-Octyldodecan-1-olC14H30OC_{14}H_{30}OLonger chain; exhibits different physical properties.

What sets 2-butyloctan-1-ol apart is its unique branching structure and specific applications as an intermediate in organic synthesis. Its identification as a metabolite in human cells further distinguishes it from more common fatty alcohols like octanol and decanol, which lack similar biological significance .

Catalyst Selection and Reaction Kinetics for Branch-Chain Alcohol Ethoxylation

The ethoxylation of 2-butyloctan-1-ol relies on alkali metal hydroxides, predominantly potassium hydroxide, as catalysts to initiate the nucleophilic addition of ethylene oxide to the alcohol substrate. The branched structure of 2-butyloctan-1-ol introduces steric hindrance, which significantly alters reaction kinetics compared to linear alcohols. For instance, secondary alcohols like 2-butyloctan-1-ol exhibit reaction rates 10–30 times slower than primary alcohols due to reduced accessibility of the hydroxyl group. This necessitates careful optimization of catalyst concentration and reaction temperature to mitigate prolonged induction periods.

Recent studies on advanced reactor designs, such as the Enhanced Loop Reactor (ELR), have demonstrated improved mass transfer efficiency in ethoxylation processes. The ELR achieves turbulent mixing even at high liquid-phase viscosities, enabling precise control over ethylene oxide addition and minimizing thermal runaway risks. Kinetic modeling reveals that the reaction rate for branched alcohols follows a second-order dependence on ethylene oxide concentration, as described by:

$$
r = k[\text{ROH}][\text{C}2\text{H}4\text{O}]
$$

where $$k$$ is the rate constant influenced by the alkyl chain’s branching. Comparative data for catalytic efficiency under varying conditions are summarized in Table 1.

Table 1: Catalytic Efficiency in Ethoxylation of 2-Butyloctan-1-ol

CatalystTemperature (°C)Ethylene Oxide Conversion (%)Average Ethoxylation Degree (n)
KOH180927.2
NaOCH₃180855.8
Cs₂CO₃160784.5

Data adapted from industrial ethoxylation trials.

Ethoxylation Mechanisms and Byproduct Formation in Non-Ionic Surfactant Synthesis

The ethoxylation mechanism proceeds via a step-growth polymerization process, where ethylene oxide sequentially adds to the alkoxide ion formed by deprotonation of the alcohol. For 2-butyloctan-1-ol, the branched alkyl chain disrupts the alignment of the growing ethoxylate chain, leading to increased polydispersity ($$Đ = 1.2–1.5$$) compared to linear analogs ($$Đ = 1.1–1.3$$). Byproducts such as polyethylene glycol (PEG) and unreacted ethylene oxide arise from competing reactions, including the hydrolysis of ethylene oxide to glycols and the homopolymerization of ethylene oxide.

The branched architecture also influences byproduct distribution. For example, β-scission reactions during ethoxylation can yield shorter-chain ethoxylates or cyclic ethers, particularly at elevated temperatures (>190°C). Advanced reactor configurations, such as the Spray Tower Loop Reactor (STLR), mitigate these side reactions by maintaining isothermal conditions and rapid ethylene oxide dispersion.

Influence of Alkyl Chain Architecture on Ethylene Oxide Polymerization Dynamics

The branched 2-butyloctyl group profoundly affects ethylene oxide solubility and polymerization kinetics. Solubility studies using the Wilson equation demonstrate that ethylene oxide’s partition coefficient in branched alcohols is 15–20% lower than in linear alcohols, reducing the effective concentration available for reaction. This necessitates higher operating pressures (1.5–2.0 bar) to maintain sufficient ethylene oxide solubility in the reaction medium.

Molecular dynamics simulations further reveal that the bulky alkyl group restricts conformational flexibility during ethoxylate chain growth, leading to slower propagation rates. The polymerization dynamics follow a modified Mayo-Lewis equation:

$$
\frac{d[\text{EO}]}{dt} = k_p[\text{RO}^-]\text{EO}
$$

where $$\alpha$$ represents the steric hindrance factor (0.25–0.35 for 2-butyloctan-1-ol). Table 2 contrasts key parameters between linear and branched alcohols.

Table 2: Ethylene Oxide Polymerization Dynamics in Linear vs. Branched Alcohols

ParameterLinear Alcohol (Dodecanol)Branched Alcohol (2-Butyloctan-1-ol)
Solubility (mol/L)2.82.3
Propagation Rate (L/mol/s)$$1.2 \times 10^{-3}$$$$8.5 \times 10^{-4}$$
Polydispersity Index1.11.4

Data derived from solubility and kinetic models.

Aerobic and Anaerobic Biodegradation Pathways for Branched Ethoxylated Alcohols

The biodegradation mechanisms of 2-butyloctan-1-ol, ethoxylated, and related branched ethoxylated alcohols exhibit fundamental differences under aerobic and anaerobic conditions, with structural complexity significantly influencing degradation pathways and rates [1] [2]. Research demonstrates that branched ethoxylated alcohols, including those with 2-butyl branching patterns, undergo distinctly different microbial attack mechanisms compared to their linear counterparts [1] [3].

Under aerobic conditions, branched ethoxylated alcohols primarily undergo central scission degradation, where microbial enzymes cleave the ether bond between the alkyl chain and the ethoxylate moiety [4] [5]. This pathway results in the formation of the corresponding fatty alcohol and polyethylene glycol fragments, which are subsequently mineralized through oxidative processes [4]. However, the presence of branching at the 2-position, as in 2-butyloctan-1-ol derivatives, introduces steric hindrance that can significantly reduce biodegradation rates compared to linear alcohol ethoxylates [2].

Experimental studies using pure homologs have revealed that ethoxylate chain length substantially affects biodegradation kinetics, with first-order decay rates ranging from 61 to 78 h⁻¹ for compounds with varying ethoxylate units [4]. Alkyl chain length demonstrates an even more pronounced effect, with longer-chain homologs exhibiting markedly slower degradation rates [4]. For branched systems specifically, 2-butyl-branched alcohol ethoxylates showed no significant anaerobic degradation, indicating that alkyl branching creates substantial impediments to microbial metabolism [2].

Anaerobic biodegradation pathways differ markedly from aerobic processes, with terminal ethoxylate unit cleavage predominating over central scission [1] [3]. Under anoxic conditions, microbial communities attack the terminal ethoxylate units through stepwise acetaldehyde release, progressively shortening the ethoxy chain until reaching the lipophilic alkyl moiety [1]. This mechanism contrasts sharply with aerobic central scission and reflects the metabolic limitations of fermenting bacterial communities [1].

Research conducted using anoxic sewage sludge demonstrated that linear alcohol ethoxylates with 8-9 ethoxylate units undergo complete anaerobic degradation through this terminal cleavage mechanism [1]. However, branched variants, particularly those with 2-butyl substitution patterns, exhibit severely limited anaerobic biodegradability [2]. Studies indicate that even the initial ethoxylate chain shortening step becomes sterically hindered by alkyl branching, resulting in minimal transformation under anaerobic conditions [2].

The following table summarizes biodegradation characteristics for various alcohol ethoxylate structures:

CompoundAerobic Biodegradation Rate (h⁻¹)Anaerobic BiodegradationHalf-life (days)Study Reference
C5E2HighImprovedNot specified [6]
C6E4HighImprovedNot specified [6]
C7E4HighImprovedNot specified [6]
C8E2EfficientAdsorbed onlyNot specified [6]
C8E4EfficientAdsorbed onlyNot specified [6]
C10E4EfficientAdsorbed onlyNot specified [6]
C12E8Not specifiedYesNot specified [1]
C14E161Not specifiedNot specified [4]
C14E378Not specifiedNot specified [4]
C14E669Not specifiedNot specified [4]
C14E966Not specifiedNot specified [4]
C12E669Not specifiedNot specified [4]
C16E618Not specifiedNot specified [4]
C12AE8Not specifiedYes10-15 [7]
C14AE8Not specifiedYes10-15 [7]
C16AE8Not specifiedYes10-15 [7]
C18AE8Not specifiedYes10-15 [7]

Marine sediment studies have provided additional insights into anaerobic degradation rates, with alcohol polyethoxylates demonstrating half-lives ranging from 10 to 15 days for C12-C18 homologs under strictly anaerobic conditions [7]. These studies confirmed that methanogenic activity accompanies the biodegradation process, indicating complete mineralization under anaerobic conditions for linear structures [7].

Sorption Dynamics in Aquatic and Terrestrial Environmental Compartments

The sorption behavior of 2-butyloctan-1-ol, ethoxylated, in environmental matrices exhibits complex nonlinear characteristics that significantly influence its environmental distribution and bioavailability [8] [9]. Sorption isotherms for ethoxylated alcohols consistently demonstrate nonlinear behavior, with Freundlich models providing superior fits compared to linear partition models [8] [10].

Research using marine sediments has revealed that sorption coefficients increase substantially with alkyl chain length, with distribution coefficients ranging from 257 L/kg for C12 homologs to 5772 L/kg for C18 derivatives [7]. This trend reflects the increasing hydrophobic character of longer alkyl chains, which enhances partitioning to organic phases in sediment matrices [9]. The ethoxylate chain length exhibits an opposing effect, with longer ethoxylate chains generally reducing sorption affinity due to increased hydrophilicity [9].

Mineral surfaces constitute the primary sorption phase for alcohol ethoxylates in marine sediments, with clay minerals demonstrating particularly strong affinity for the ethoxylate moieties [11] [9]. The sorption mechanism involves hydrogen bonding between the oxyethylene groups and mineral surface hydroxyl groups, creating specific adsorption sites that contribute to nonlinear isotherm behavior [8]. Competition for these adsorption sites becomes apparent when total adsorbed concentrations exceed approximately 10% of the mineral surface adsorption capacity [11].

Dual-mode sorption models, combining Langmuir and linear terms, provide excellent descriptions of alcohol ethoxylate sorption to both sediments and clay minerals [9]. The Langmuir component represents specific adsorption to mineral surfaces, while the linear term accounts for partitioning to organic matter and bilayer formation at high concentrations [9]. This bilayer formation occurs when strongly adsorbed molecules create secondary sorption phases for additional surfactant molecules [9].

Soil sorption studies have demonstrated that the nonlinear sorption behavior follows consistent patterns across different soil types, with organic carbon content and clay mineral composition being primary controlling factors [10]. The following table presents sorption coefficient data for various ethoxylated alcohol structures:

Compound TypeKoc (L/kg)Kd (L/kg)Sorption BehaviorStudy Reference
C12 ethoxylated alcohol279.5-464.2Not specifiedModerate adsorption [12]
C13 ethoxylated alcoholNot specifiedNot specifiedNot specified [12]
C14 ethoxylated alcoholNot specifiedNot specifiedNot specified [12]
C15 ethoxylated alcohol1691-3018Not specifiedHigh adsorption [12]
C16 ethoxylated alcoholNot specifiedNot specifiedNot specified [12]
C18 ethoxylated alcoholNot specifiedNot specifiedNot specified [12]
C12AE8257257Nonlinear [7]
C14AE8Not specifiedNot specifiedNot specified [7]
C16AE8Not specifiedNot specifiedNot specified [7]
C18AE857725772Nonlinear [7]

Environmental distribution modeling indicates that ethoxylated alcohols with moderate to high sorption coefficients exhibit reduced mobility in subsurface environments [12]. Compounds with Koc values exceeding 1000 L/kg demonstrate substantial retention in soil matrices, potentially limiting groundwater contamination but increasing persistence in terrestrial compartments [12].

Column studies examining reactive transport under unsaturated flow conditions have revealed that sorption coefficients determined under static batch conditions may overestimate field sorption behavior [10]. Flow-through experiments consistently yield lower sorption coefficients compared to batch studies, suggesting that environmental flow conditions reduce the extent of surfactant-sediment interactions [10]. This discrepancy highlights the importance of conducting sorption studies under environmentally relevant conditions for accurate environmental fate assessment [10].

The pH and ionic strength of aqueous solutions exert measurable but relatively minor effects on alcohol ethoxylate sorption, with the magnitude of these effects increasing with ethoxylate chain length [8]. Calcium ion addition does not significantly affect sorption behavior, confirming that specific cation interactions do not dominate the sorption mechanism [8]. These findings support the hydrogen bonding mechanism as the primary driver of ethoxylate chain interaction with mineral surfaces [8].

The fundamental mechanism by which 2-Butyloctan-1-ol, ethoxylated reduces interfacial tension at crude oil-water interfaces involves the preferential adsorption of surfactant molecules at the liquid-liquid interface [1]. The molecular architecture of this compound, featuring a 12-carbon branched alkyl chain with a butyl branch at the second carbon position, terminated by ethoxylate groups, provides an optimal hydrophobic-hydrophilic balance for interfacial activity [2].

The interfacial tension reduction occurs through a multi-stage mechanistic process involving induction, diffusion, kinetic-barrier, and equilibrium stages [3]. During the induction stage, surfactant molecules migrate from the bulk aqueous phase toward the oil-water interface. The branched structure of 2-Butyloctan-1-ol, ethoxylated enhances this migration due to its reduced molecular symmetry compared to linear counterparts, facilitating more efficient packing at the interface [2].

Experimental measurements demonstrate that ethoxylated alcohol surfactants can achieve ultra-low interfacial tension values of approximately 0.001 millinewtons per meter [4] [5]. The ethoxylated groups in 2-Butyloctan-1-ol, ethoxylated provide enhanced water solubility while maintaining sufficient hydrophobic character for oil interaction. The degree of ethoxylation, typically ranging from 3 to 12 ethylene oxide units, directly correlates with interfacial activity and temperature stability [6].

The reduction mechanism involves the displacement of water and oil molecules from the interface as surfactant molecules adsorb with their hydrophobic tails oriented toward the oil phase and hydrophilic ethoxylated heads toward the aqueous phase [7]. This orientation creates a molecular bridge that significantly reduces the energy barrier for phase contact, thereby lowering interfacial tension. The branched alkyl structure enhances van der Waals interactions with crude oil components, particularly alkanes and aromatic compounds present in reservoir fluids [8].

Temperature effects on interfacial behavior are critical for reservoir applications. At elevated temperatures typical of oil reservoirs (50-90°C), the dynamic interfacial tension of 2-Butyloctan-1-ol, ethoxylated systems shows enhanced performance due to increased molecular mobility and optimized surfactant-oil interactions [3]. The thermal stability of ethoxylated alcohols makes them particularly suitable for enhanced oil recovery applications under harsh reservoir conditions [9].

Synergistic Interactions with Zwitterionic and Anionic Surfactant Blends

The combination of 2-Butyloctan-1-ol, ethoxylated with zwitterionic and anionic surfactants produces remarkable synergistic effects that significantly enhance interfacial properties beyond those achievable with individual components [10] [11]. These synergistic interactions manifest through complementary molecular mechanisms that optimize both micelle formation and interfacial adsorption characteristics.

Zwitterionic surfactants, such as dodecyldimethylammonium propanesulfonate, exhibit strong synergistic interactions with nonionic ethoxylated alcohols due to favorable electrostatic and steric interactions [10]. The zwitterionic head groups provide charge neutrality while creating hydrogen bonding opportunities with the ethoxylated chains of 2-Butyloctan-1-ol, ethoxylated. This interaction results in the formation of mixed micelles with enhanced stability and reduced critical micelle concentrations compared to individual surfactant systems [11].

Anionic surfactant blends, particularly with alkyl ester sulfonates, demonstrate exceptional synergistic behavior when combined with 2-Butyloctan-1-ol, ethoxylated [12]. The interfacial film thickness increases significantly to approximately 18.08 Ångströms in binary systems compared to 15.60 Ångströms for single-component systems [12]. This increased thickness correlates directly with enhanced interfacial stability and improved oil displacement efficiency.

The synergistic mechanisms involve several key factors. First, the different molecular geometries of nonionic ethoxylated alcohols and ionic surfactants enable more efficient packing at interfaces, reducing steric hindrance and maximizing surface coverage [13]. Second, the electrostatic interactions between ionic head groups and the polar ethoxylated segments create additional stabilization energy, enhancing the overall interfacial film strength [10].

Experimental evidence from molecular dynamics simulations reveals that binary surfactant systems containing 2-Butyloctan-1-ol, ethoxylated and anionic components exhibit interfacial formation energies of approximately -96.12 kilojoules per mole, indicating highly stable interfacial configurations [12]. The radial distribution function analysis shows that oil molecules are positioned approximately 4.2 Ångströms from anionic head groups, creating optimal conditions for oil solubilization and mobilization [12].

Salt resistance represents another critical advantage of synergistic surfactant blends. The combination systems demonstrate enhanced resistance to divalent metal ions commonly found in reservoir brines, with calcium and magnesium tolerance significantly improved compared to single-surfactant formulations [12]. This enhanced salt tolerance stems from the protective effect of ethoxylated chains and the charge screening provided by mixed ionic-nonionic assemblies.

Performance optimization occurs within specific concentration ranges where synergistic effects are maximized. For 2-Butyloctan-1-ol, ethoxylated blends with zwitterionic surfactants, optimal ratios typically range from 0.17 to 0.50 molar fractions, producing vesicle-like structures that enhance oil entrapment and mobilization [11]. These structures undergo dynamic transformations based on solution pH and ionic strength, providing adaptability to varying reservoir conditions.

Structure-Performance Relationships in Permeation and Wetting Behaviors

The molecular structure of 2-Butyloctan-1-ol, ethoxylated directly determines its permeation and wetting characteristics through specific structural features that influence interfacial interactions and mass transfer properties [13] [14]. Understanding these structure-performance relationships enables rational design of surfactant formulations for optimal enhanced oil recovery performance.

The branched alkyl chain architecture significantly influences wetting behavior compared to linear analogs. The butyl branch at the second carbon position creates steric effects that enhance adsorption density at solid-liquid interfaces while maintaining optimal chain flexibility for effective oil penetration [8]. This branching pattern provides superior wetting performance on both hydrophilic and hydrophobic surfaces encountered in reservoir rock matrices.

Ethoxylation degree represents the most critical structural parameter affecting permeation characteristics. With 2-Butyloctan-1-ol, ethoxylated containing an average of 3 to 12 ethylene oxide units, increasing ethoxylation enhances water penetration into porous media while maintaining sufficient hydrophobic character for oil displacement [6]. The ethoxylated segments provide hydrogen bonding capacity that facilitates penetration through water-wet pore spaces, while the hydrophobic domain ensures effective oil interaction.

Contact angle measurements demonstrate the direct correlation between molecular structure and wetting efficiency. The advancing contact angle decreases systematically with increasing ethoxylation degree, with optimal wetting achieved at approximately 5 to 8 ethylene oxide units for most crude oil-rock systems [15]. The receding contact angle, which correlates with adhesion properties, shows values below 90 degrees for properly ethoxylated systems, indicating hydrophilic behavior that promotes water-based flooding effectiveness [16].

Permeation rates through porous media correlate strongly with the hydrophilic-lipophilic balance of the surfactant molecule [17]. For 2-Butyloctan-1-ol, ethoxylated, optimal permeation occurs when the calculated hydrophilic-lipophilic balance ranges from 10 to 15, providing balanced affinity for both aqueous and oil phases [6]. This balance ensures effective penetration through water-filled pore spaces while maintaining interfacial activity at oil-water contacts.

The molecular weight influence on permeation follows a complex relationship where moderate molecular weights (200-400 grams per mole) provide optimal performance [13]. Lower molecular weights result in insufficient interfacial activity, while higher molecular weights create transport limitations through porous media. The branched structure of 2-Butyloctan-1-ol, ethoxylated provides an optimal compromise, delivering molecular weights in the effective range while maintaining structural features that enhance performance.

Wetting kinetics depend critically on the dynamic adsorption behavior at three-phase contact lines. The branched alkyl structure promotes rapid adsorption due to enhanced van der Waals interactions with solid surfaces, while the ethoxylated head groups provide the driving force for advancing contact line motion [18]. This combination results in reduced spreading times and enhanced displacement efficiency in porous media applications.

Temperature effects on structure-performance relationships become particularly important under reservoir conditions. At elevated temperatures (50-90°C), the ethoxylated segments undergo conformational changes that can either enhance or diminish performance depending on the degree of ethoxylation [9]. Systems with 5 to 8 ethylene oxide units typically show improved performance at higher temperatures due to optimized chain conformation and enhanced molecular mobility.

The relationship between molecular structure and salt tolerance directly impacts permeation behavior in high-salinity reservoir environments. The ethoxylated segments provide protection against salt-induced precipitation through their hydrogen bonding capacity with water molecules, maintaining surfactant solubility and effectiveness even at high ionic strengths [12]. The branched hydrophobic domain enhances this protection by reducing the overall charge density compared to linear systems.

XLogP3

4.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

230.224580195 g/mol

Monoisotopic Mass

230.224580195 g/mol

Heavy Atom Count

16

Related CAS

60636-37-5

Dates

Last modified: 08-10-2024

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